4-Fluoro-tetrahydro-pyran-3-ylamine
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Overview
Description
4-Fluoro-tetrahydro-pyran-3-ylamine is an organic compound with the molecular formula C5H10FNO. It is a fluorinated derivative of tetrahydropyran, characterized by the presence of an amine group at the 3-position and a fluorine atom at the 4-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-tetrahydro-pyran-3-ylamine typically involves the fluorination of tetrahydropyran derivatives. One common method is the nucleophilic substitution reaction where a suitable leaving group in the tetrahydropyran ring is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as protection and deprotection of functional groups, selective fluorination, and purification through techniques like distillation or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-tetrahydro-pyran-3-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form tetrahydropyran derivatives with different substituents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Fluoro-tetrahydro-pyran-3-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals, polymers, and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-tetrahydro-pyran-3-ylamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: Similar structure but lacks the fluorine atom.
4-Fluorotetrahydro-2H-pyran-4-amine: Fluorine and amine groups are at different positions.
4-Fluorotetrahydro-2H-pyran-4-yl)methanamine: Another fluorinated derivative with different substitution pattern
Uniqueness
4-Fluoro-tetrahydro-pyran-3-ylamine is unique due to the specific positioning of the fluorine and amine groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-fluorooxan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-1-2-8-3-5(4)7/h4-5H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAXCYNKJLHMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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